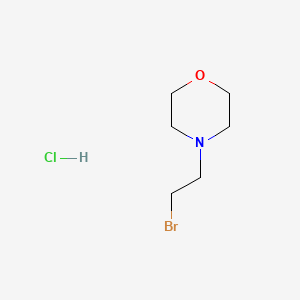

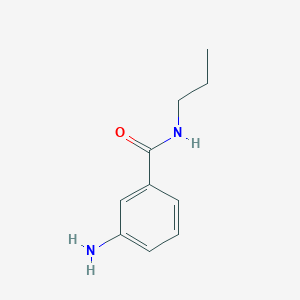

![molecular formula C13H19NO4 B1282135 tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate CAS No. 37034-31-4](/img/structure/B1282135.png)

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

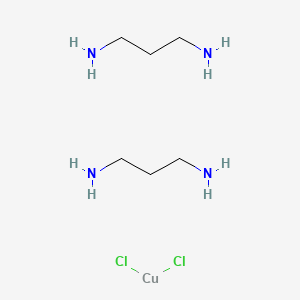

“tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29400 .

Synthesis Analysis

The synthesis of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis

The molecular structure of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is represented by the molecular formula C13H19NO4 . The exact mass is 253.13100 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” include a density of 1.184g/cm3, a boiling point of 442.807ºC at 760 mmHg, and a flash point of 221.602ºC . The melting point is not available .Aplicaciones Científicas De Investigación

Application in Synthesis of Biologically Active Derivatives

Scientific Field

Organic Chemistry Summary of Application: This compound has been used in the synthesis of new potential biologically active derivatives. The sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ -aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine . Methods of Application: The exact methods of synthesis are not provided in the source, but it involves the reaction of the compound with secondary amines and other pharmacophores . Results or Outcomes: The synthesized compounds are potential biologically active derivatives .

Application in Antimicrobial Activity

Scientific Field

Medicinal Chemistry Summary of Application: A related compound, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate, has been used in the design and synthesis of effective antimicrobial agents . Methods of Application: The compound was reacted with different substituted aryl azides to yield new compounds . Results or Outcomes: The synthesized compounds showed varying degrees of antibacterial and antifungal activity .

Application in Alzheimer’s Disease Research

Scientific Field

Neurology Summary of Application: A related compound, tert-butyl- (4-hydroxy-3- ((3- (2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has been suggested to act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . Methods of Application: The compound was studied in vitro . Results or Outcomes: The compound showed potential as a dual inhibitor of β-secretase and acetylcholinesterase .

Application in Catalyst for Organic Reactions

Scientific Field

Organic Chemistry Summary of Application: A related compound, tert-Butyldiphenylphosphine, has been used as a catalyst for various organic reactions . Methods of Application: The compound has been used in Nickel/Lewis acid-catalyzed carbocyanation of alkynes with acetonitrile or substituted acetonitriles, and in Palladium catalyzed hydrocarboxylation of acetylene with carbon monoxide to acrylic acid under mild conditions . Results or Outcomes: The compound has shown to be effective in catalyzing these reactions .

Application in Mass Spectrometric Analysis

Scientific Field

Analytical Chemistry Summary of Application: A related compound, tert-Butyl N-(2,3-dihydroxypropyl)carbamate, has been used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis . Methods of Application: The compound was used in the preparation of an isobaric mix solution . Results or Outcomes: The compound was effective in its use in mass spectrometric analysis .

Propiedades

IUPAC Name |

tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-6-9-4-5-10(15)11(16)8-9/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDFUYZNHQSWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515541 |

Source

|

| Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

CAS RN |

37034-31-4 |

Source

|

| Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)